4-{[(2,4-difluorophenyl)amino]methylidene}-3-phenyl-4,5-dihydro-1H-pyrazol-5-one
Description
The compound 4-{[(2,4-difluorophenyl)amino]methylidene}-3-phenyl-4,5-dihydro-1H-pyrazol-5-one belongs to the pyrazolone family, characterized by a five-membered heterocyclic core with nitrogen atoms at positions 1 and 2. Its structure features a 2,4-difluorophenylamino substituent at position 4 and a phenyl group at position 3. Pyrazolone derivatives are widely studied for their pharmacological applications, including antimicrobial, anti-inflammatory, and plant growth-modulating properties .
Properties
IUPAC Name |
4-[(2,4-difluorophenyl)iminomethyl]-5-phenyl-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2N3O/c17-11-6-7-14(13(18)8-11)19-9-12-15(20-21-16(12)22)10-4-2-1-3-5-10/h1-9H,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYBHBUBYVYGEAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NN2)C=NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2,4-difluorophenyl)amino]methylidene}-3-phenyl-4,5-dihydro-1H-pyrazol-5-one typically involves the condensation of 2,4-difluoroaniline with a suitable aldehyde or ketone, followed by cyclization to form the pyrazolone ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the condensation and cyclization processes.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or catalytic hydrogenation to enhance reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-{[(2,4-difluorophenyl)amino]methylidene}-3-phenyl-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield amine or alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the pyrazolone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation, nitration, and sulfonation reactions are typically carried out using reagents like chlorine (Cl2), nitric acid (HNO3), and sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions include various substituted pyrazolones, which can exhibit enhanced biological activities or improved pharmacokinetic properties.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, antiviral, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 4-{[(2,4-difluorophenyl)amino]methylidene}-3-phenyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chlorophenyl-Substituted Analogs
The compound (4Z)-4-{[(4-chlorophenyl)amino]methylidene}-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one (CAS 314747-18-7) shares structural similarities but replaces the difluorophenyl group with a 4-chlorophenyl substituent and adds a trifluoromethyl (-CF₃) group at position 3 . Key differences include:
- Biological Activity : Chlorophenyl derivatives are often associated with enhanced antimicrobial activity due to the lipophilic nature of chlorine, whereas difluorophenyl groups may improve metabolic stability .
- Spectral Data : IR spectra of chlorophenyl analogs show C=O stretching at ~1663–1682 cm⁻¹, similar to the target compound, but lack the distinct C-F vibrations (~1100–1250 cm⁻¹) seen in difluorophenyl derivatives .
Fluorophenyl and Bromophenyl Derivatives
- 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one (): This compound replaces the difluorophenylamino group with a 4-fluorophenyl substituent and introduces a bromophenyl moiety.
- 4-{1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole (): Incorporation of a thiazole-triazole hybrid system introduces additional hydrogen-bonding sites, which may enhance binding to biological targets compared to simpler pyrazolones .
Heterocyclic Modifications
- Furan-Containing Derivatives: The compound (4Z)-4-{(2-chlorophenyl)aminomethylidene}-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one () includes a furan ring, which improves solubility in polar solvents due to oxygen’s lone pairs. This contrasts with the hydrophobic phenyl group in the target compound .
- Triazole Derivatives : Posaconazole (), a triazole antifungal drug, shares the 2,4-difluorophenyl motif but embeds it within a larger triazole-furan framework. This highlights the role of fluorine in enhancing bioavailability and target affinity in medicinal chemistry .
Substituent Effects on Spectral and Crystallographic Properties
- IR Spectroscopy: The target compound’s C=O stretch (~1663–1682 cm⁻¹) aligns with other pyrazolones, but C-F vibrations (observed at ~1247–1255 cm⁻¹ in difluorophenyl derivatives) distinguish it from chlorophenyl or non-fluorinated analogs .
- Crystallography : Pyrazolone derivatives with bulky substituents (e.g., 3,4-dichlorophenyl in ) exhibit distorted planar geometries due to steric clashes, whereas the target compound’s difluorophenyl group may allow tighter molecular packing via C-F···H interactions .
Data Table: Key Comparisons
Biological Activity
The compound 4-{[(2,4-difluorophenyl)amino]methylidene}-3-phenyl-4,5-dihydro-1H-pyrazol-5-one (CAS No. 338975-68-1) is a member of the pyrazole family, known for its diverse biological activities. The unique structure of this compound, particularly the presence of a difluorophenyl group and a pyrazolone moiety, suggests potential applications in medicinal chemistry. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure
The structural formula of the compound can be represented as follows:
Pharmacological Properties
Research indicates that pyrazole derivatives exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The specific activities of this compound have been explored in various studies:
- Anti-inflammatory Activity :
-
Anticancer Activity :
- Pyrazole-based compounds have been investigated for their anticancer properties. A series of studies indicated that pyrazole derivatives could inhibit the growth of various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells. The mechanism often involves the modulation of cell cycle progression and induction of apoptosis .
- Antimicrobial Activity :
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The difluorophenyl group may enhance binding affinity to target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
- Covalent Interactions : The enenitrile moiety can participate in covalent interactions with target proteins, which is common in many bioactive compounds .
Case Studies
Several case studies highlight the biological efficacy of pyrazole derivatives:
- Study on Anti-inflammatory Effects :
- Anticancer Studies :
- Antimicrobial Testing :
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-(2,4-Dichlorophenyl)-pyrazole | Structure | Anti-inflammatory, Antimicrobial |
| 1-Acetyl-3-(3,4-dimethoxyphenyl)-pyrazole | Structure | Anticancer (breast cancer), Analgesic |
| 1-Thiocarbamoyl 3-substituted phenyl-pyrazole | Structure | MAO-B Inhibitor |
Q & A
Q. What are the established synthetic routes for 4-{[(2,4-difluorophenyl)amino]methylidene}-3-phenyl-4,5-dihydro-1H-pyrazol-5-one, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including cyclocondensation of hydrazine derivatives with β-keto esters or ketones under reflux conditions. Key parameters for optimization include solvent polarity (e.g., ethanol or dioxane), temperature control (80–120°C), and stoichiometric ratios of reactants. Analytical techniques like thin-layer chromatography (TLC) are critical for monitoring intermediate formation, while nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity .
Q. How is the crystal structure of this compound determined, and what molecular packing features are observed?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. The compound’s dihydro-pyrazolone core often exhibits a planar conformation stabilized by intramolecular hydrogen bonding (N–H⋯O). Crystal packing is influenced by π-π stacking between phenyl rings and halogen interactions (C–F⋯H) .
Q. What pharmacological activities are associated with pyrazolone derivatives, and how are initial bioactivity screens designed?
Pyrazolines are known for anti-inflammatory, analgesic, and antitumor activities. Initial screens involve enzyme inhibition assays (e.g., COX-2) or cell viability tests (MTT assays on cancer cell lines). Positive controls (e.g., ibuprofen for anti-inflammatory studies) and dose-response curves (1–100 µM) are essential for validating activity .
Q. Which spectroscopic methods are used to confirm the molecular structure of this compound?
- 1H/13C NMR : Assigns proton environments (e.g., NH at δ 10–12 ppm) and confirms aromatic substitution patterns.
- FT-IR : Identifies carbonyl (C=O, ~1650 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) groups.
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and computational modeling results?
Discrepancies often arise from dynamic effects (e.g., tautomerism) not captured in static models. Solutions include:
Q. What strategies ensure compound stability under varying pH and temperature conditions during biological assays?
Q. How should experimental designs be structured to assess structure-activity relationships (SAR) for derivatives?
- Randomized block designs : Test substituent effects (e.g., 2,4-difluoro vs. 4-chloro) across biological replicates.
- Multivariate analysis : Use principal component analysis (PCA) to correlate electronic (Hammett σ) or steric parameters with activity.
- Include negative controls (scaffold-only analogs) to isolate pharmacophore contributions .
Q. What advanced techniques elucidate electronic properties and reactivity for functionalization?
- Cyclic voltammetry : Measures redox potentials to predict metabolic susceptibility.
- X-ray photoelectron spectroscopy (XPS) : Quantifies electron density at nitrogen and oxygen centers.
- Time-resolved fluorescence : Probes excited-state interactions with biological targets .
Methodological Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
